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Abstract
This document provides a comprehensive guide for the synthesis of Quinoline-2-carbonitrile,

a key heterocyclic scaffold in medicinal chemistry and drug development. The protocol details a

robust two-step synthesis route commencing with the formation of a Reissert compound from

quinoline, followed by its subsequent aromatization. This application note is intended for

researchers, scientists, and professionals in drug development, offering detailed experimental

procedures, data presentation for key reaction parameters, and visual workflows to ensure

clarity and reproducibility.

Introduction
Quinoline-2-carbonitrile is a pivotal building block in the synthesis of a wide array of

biologically active compounds. The nitrile moiety at the C2 position serves as a versatile

functional group, readily convertible into amines, amides, carboxylic acids, and various

heterocyclic systems. The synthesis of this compound is therefore of significant interest to the

medicinal chemistry community. The Reissert reaction provides a classic and effective method

for the introduction of a cyano group at the 2-position of the quinoline ring system.[1][2] This

protocol outlines a modified Reissert reaction followed by an efficient air-oxidation step to yield

the desired product.
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The synthesis of Quinoline-2-carbonitrile is achieved through a two-step process. The initial

step involves the formation of the Reissert compound, 1-benzoyl-1,2-dihydroquinoline-2-
carbonitrile, from quinoline. The second step is the aromatization of this intermediate to the

final product.
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Step 1: Reissert Compound Formation

Step 2: Aromatization

Quinoline, Benzoyl Chloride,
AlCl3, CH2Cl2

Add Trimethylsilyl Cyanide

Stir at Ambient Temperature
(4 hours)

Work-up & Isolation

1-Benzoyl-1,2-dihydroquinoline-2-carbonitrile

Dissolve in Basic Two-Phase System

Proceed to next step

Air Oxidation

Aqueous Work-up & Extraction

Crystallization

Quinoline-2-carbonitrile

Click to download full resolution via product page

Caption: General workflow for the two-step synthesis of Quinoline-2-carbonitrile.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b074147?utm_src=pdf-body-img
https://www.benchchem.com/product/b074147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Data of Synthesis Steps
The following table summarizes the key quantitative data for the two-step synthesis protocol.

Step
Reactio
n

Reagent
s

Solvent Catalyst Time (h) Temp. Yield

1

Reissert

Compou

nd

Formatio

n

Quinoline

, Benzoyl

Chloride,

Trimethyl

silyl

Cyanide

Dichloro

methane
AlCl₃ 4 Ambient ~89%

2
Aromatiz

ation

1-

Benzoyl-

1,2-

dihydroq

uinoline-

2-

carbonitri

le

Two-

phase

system

(e.g.,

Benzene/

Water

with

Base)

Phase-

transfer

catalyst

(optional)

1.5 - 20 Ambient High

Note: The yield for the aromatization of quinoline Reissert compounds can be variable, with the

potential for polymer formation. Optimization of the base and solvent system may be required

to maximize yield.

Experimental Protocols
Step 1: Synthesis of 1-Benzoyl-1,2-dihydroquinoline-2-
carbonitrile (Reissert Compound)
This protocol is adapted from a versatile and anhydrous method for the synthesis of Reissert

compounds.[3]

Materials:

Quinoline (19.35 g, 0.15 mol)
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Benzoyl chloride (28.1 g, 0.20 mol)

Aluminum chloride (1.0 g, 7.5 mmol)

Trimethylsilyl cyanide (20.0 g, 0.20 mol)

Dichloromethane (500 mL)

Round-bottom flask (1 L)

Magnetic stirrer

Dropping funnel

Procedure:

To a 1 L round-bottom flask, add quinoline (19.35 g), benzoyl chloride (28.1 g), aluminum

chloride (1.0 g), and dichloromethane (500 mL).

Stir the mixture at ambient temperature for 10 minutes.

Add trimethylsilyl cyanide (20.0 g) dropwise to the mixture using a dropping funnel.

Continue stirring the reaction mixture for 4 hours at ambient temperature.

After the reaction is complete, the mixture can be passed through a short column of silica gel

to remove aluminum salts.

The solvent is then removed under reduced pressure to yield the crude 1-benzoyl-1,2-

dihydroquinoline-2-carbonitrile. The product can be further purified by recrystallization if

necessary. An isolated yield of 89% has been reported for this step.[3]

Step 2: Synthesis of Quinoline-2-carbonitrile
(Aromatization)
This protocol is a general procedure based on the air oxidation of Reissert compounds in a

basic two-phase system.[4]
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Materials:

1-Benzoyl-1,2-dihydroquinoline-2-carbonitrile (from Step 1)

Aqueous basic solution (e.g., NaOH or KOH solution)

Organic solvent (e.g., Benzene or Toluene)

Phase-transfer catalyst (e.g., a quaternary ammonium salt, optional but recommended)

Separatory funnel

Magnetic stirrer

Procedure:

Dissolve the crude 1-benzoyl-1,2-dihydroquinoline-2-carbonitrile in a suitable organic

solvent (e.g., benzene) in a flask equipped with a magnetic stirrer.

Add an aqueous basic solution and a catalytic amount of a phase-transfer catalyst.

Stir the two-phase mixture vigorously in an open flask to allow for air oxidation. The reaction

progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary

from 1.5 to 20 hours.

Upon completion of the reaction, transfer the mixture to a separatory funnel and separate the

organic phase.

Wash the organic phase with water, followed by a dilute acid solution (e.g., 1M HCl) to

remove any basic impurities, and then wash again with water.

Dry the organic phase over anhydrous sodium sulfate and filter.

Evaporate the solvent under reduced pressure to obtain the crude Quinoline-2-carbonitrile.

The final product can be purified by crystallization from a solvent mixture such as ether-

petroleum ether.
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Reaction Pathway
The chemical transformation for the synthesis of Quinoline-2-carbonitrile is depicted below.

Step 1: Reissert Compound Formation Step 2: Aromatization

Quinoline
+ Benzoyl Chloride

+ TMSCN
(AlCl3, CH2Cl2)

1-Benzoyl-1,2-dihydro-
quinoline-2-carbonitrile

Reissert Reaction + O2 (Air)
(Base) Quinoline-2-carbonitrileOxidation + Benzoic Acid

Click to download full resolution via product page

Caption: Reaction pathway for the synthesis of Quinoline-2-carbonitrile.

Conclusion
The described two-step protocol provides a reliable and efficient method for the laboratory-

scale synthesis of Quinoline-2-carbonitrile. The use of a modified, anhydrous Reissert

reaction for the formation of the intermediate, followed by a straightforward air-oxidation for

aromatization, offers a practical route to this valuable heterocyclic building block. The provided

data and detailed procedures are intended to facilitate the successful implementation of this

synthesis by researchers in the field of medicinal and organic chemistry. Further optimization of

the oxidation step may be necessary to maximize yields and minimize byproduct formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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